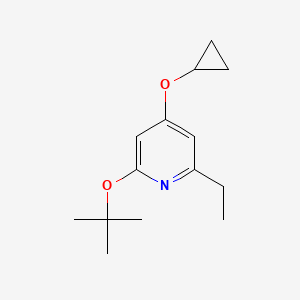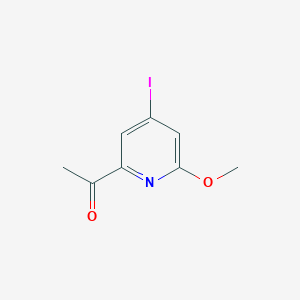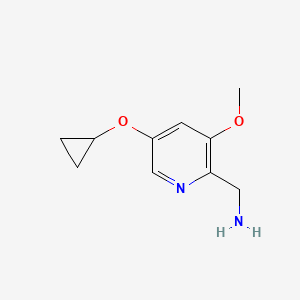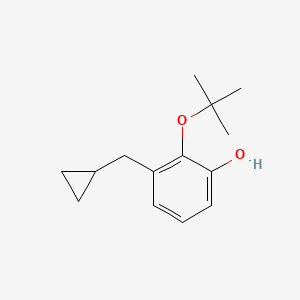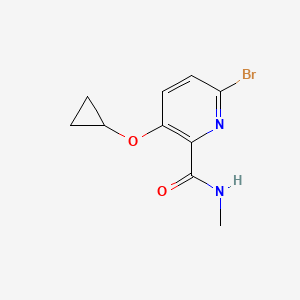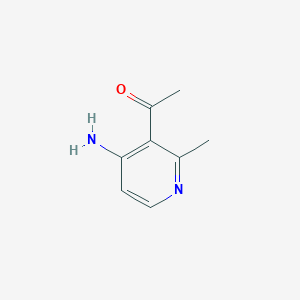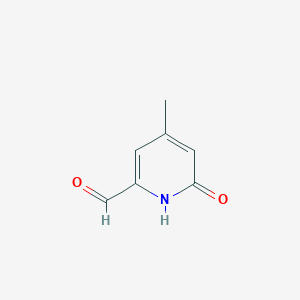
1-(2-Acetyl-5-aminopyridin-4-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Acetyl-5-aminopyridin-4-YL)ethanone is an organic compound with a pyridine ring substituted with an acetyl group at the 2-position and an amino group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetyl-5-aminopyridin-4-YL)ethanone typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Acetylation: The pyridine derivative undergoes acetylation at the 2-position using acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.
Amination: The acetylated pyridine is then subjected to amination at the 5-position using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
1-(2-Acetyl-5-aminopyridin-4-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the amino group to an imine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohols or imines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
1-(2-Acetyl-5-aminopyridin-4-YL)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1-(2-Acetyl-5-aminopyridin-4-YL)ethanone involves its interaction with molecular targets in biological systems. The acetyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(2-Aminopyridin-4-yl)ethanone: Similar structure but lacks the acetyl group.
1-(3-Aminopyridin-4-yl)ethanone: Amino group at a different position on the pyridine ring.
1-(5-Aminopyridin-2-yl)ethanone: Amino group at the 5-position but different substitution pattern.
Uniqueness
1-(2-Acetyl-5-aminopyridin-4-YL)ethanone is unique due to the presence of both acetyl and amino groups at specific positions on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
1-(2-acetyl-5-aminopyridin-4-yl)ethanone |
InChI |
InChI=1S/C9H10N2O2/c1-5(12)7-3-9(6(2)13)11-4-8(7)10/h3-4H,10H2,1-2H3 |
InChIキー |
ICLRWRAJXIBBAG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC=C1N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



